molecular formula C19H23ClN2O4 B585536 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride CAS No. 1346603-04-0

2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride

Cat. No.: B585536
CAS No.: 1346603-04-0
M. Wt: 378.853
InChI Key: ZJKMDLLJQONBQQ-UHFFFAOYSA-N
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Description

2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitrophenyl group, a butan-2-ylamino group, and a methoxyphenyl group, all connected to an ethanal backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the nitration of a phenyl compound to introduce the nitro group. This is followed by a series of reactions to attach the butan-2-ylamino and methoxyphenyl groups. Common reagents used in these reactions include nitric acid, sulfuric acid, and various organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group results in an amino derivative, while oxidation can lead to various nitro compounds.

Scientific Research Applications

2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also affect cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-hydroxyphenyl)ethanal Hydrochloride: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-chlorophenyl)ethanal Hydrochloride: Contains a chlorophenyl group instead of a methoxyphenyl group.

Uniqueness

The uniqueness of 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1346603-04-0

Molecular Formula

C19H23ClN2O4

Molecular Weight

378.853

IUPAC Name

1-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)butan-2-ylamino]ethanone;hydrochloride

InChI

InChI=1S/C19H22N2O4.ClH/c1-14(3-4-15-5-9-17(10-6-15)21(23)24)20-13-19(22)16-7-11-18(25-2)12-8-16;/h5-12,14,20H,3-4,13H2,1-2H3;1H

InChI Key

ZJKMDLLJQONBQQ-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=C(C=C1)[N+](=O)[O-])NCC(=O)C2=CC=C(C=C2)OC.Cl

Origin of Product

United States

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